molecular formula C9H10ClN3O2S B13199405 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

Cat. No.: B13199405
M. Wt: 259.71 g/mol
InChI Key: GFCZDKUFRVKAIN-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the construction of the pyrrolo[2,3-d]pyrimidine ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between maleic anhydride and aromatic amines can yield intermediates that, upon further reaction with thionyl chloride, produce the desired sulfonyl chloride derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further functionalized through cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2):

    Amines and Alcohols: Common nucleophiles for substitution reactions.

    Oxidizing and Reducing Agents: Various agents can be employed depending on the specific redox reaction.

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized heterocyclic compounds.

Scientific Research Applications

7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential activities against various diseases.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its structural features.

    Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrrolo[2,3-d]pyrimidine core can also engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable tool in medicinal chemistry and chemical biology.

Properties

Molecular Formula

C9H10ClN3O2S

Molecular Weight

259.71 g/mol

IUPAC Name

7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride

InChI

InChI=1S/C9H10ClN3O2S/c1-6(2)13-4-8(16(10,14)15)7-3-11-5-12-9(7)13/h3-6H,1-2H3

InChI Key

GFCZDKUFRVKAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=CN=C21)S(=O)(=O)Cl

Origin of Product

United States

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